molecular formula C12H23BrO5 B606393 Bromo-PEG3-CH2CO2tBu CAS No. 2100306-71-4

Bromo-PEG3-CH2CO2tBu

Cat. No.: B606393
CAS No.: 2100306-71-4
M. Wt: 327.22
InChI Key: WDLOTPAWUBQPND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bromo-PEG3-CH2CO2tBu is a compound belonging to the class of polyethylene glycol (PEG) derivatives. It contains a bromide group and a t-butyl protected carboxyl group. The hydrophilic PEG spacer in the compound increases its solubility in aqueous media. The bromide group is a very good leaving group for nucleophilic substitution reactions, while the t-butyl protected carboxyl group can be deprotected under acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bromo-PEG3-CH2CO2tBu can be synthesized through a series of chemical reactions involving the introduction of a bromide group and a t-butyl protected carboxyl group into a PEG backbone. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Bromo-PEG3-CH2CO2tBu undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bromo-PEG3-CH2CO2tBu has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Bromo-PEG3-CH2CO2tBu involves its ability to undergo nucleophilic substitution reactions. The bromide group acts as a leaving group, allowing nucleophiles to attach to the PEG backbone. The t-butyl protected carboxyl group can be deprotected under acidic conditions to yield the free carboxyl group, which can further participate in various chemical reactions .

Comparison with Similar Compounds

Bromo-PEG3-CH2CO2tBu can be compared with other similar compounds, such as:

  • Bromo-PEG1-CH2CO2tBu
  • Bromo-PEG2-CH2CO2tBu
  • Bromo-PEG4-CH2CO2tBu
  • Bromo-PEG5-CH2CO2tBu

These compounds differ in the length of the PEG spacer, which affects their solubility and reactivity. This compound is unique due to its specific PEG spacer length, which provides an optimal balance between solubility and reactivity .

Properties

IUPAC Name

tert-butyl 2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23BrO5/c1-12(2,3)18-11(14)10-17-9-8-16-7-6-15-5-4-13/h4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLOTPAWUBQPND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCOCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23BrO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bromo-PEG3-CH2CO2tBu
Reactant of Route 2
Reactant of Route 2
Bromo-PEG3-CH2CO2tBu
Reactant of Route 3
Bromo-PEG3-CH2CO2tBu
Reactant of Route 4
Reactant of Route 4
Bromo-PEG3-CH2CO2tBu
Reactant of Route 5
Reactant of Route 5
Bromo-PEG3-CH2CO2tBu
Reactant of Route 6
Reactant of Route 6
Bromo-PEG3-CH2CO2tBu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.